molecular formula C8H10N4O B13376207 2-Imino-2-(2-phenylhydrazino)acetamide

2-Imino-2-(2-phenylhydrazino)acetamide

Cat. No.: B13376207
M. Wt: 178.19 g/mol
InChI Key: KJHCSJNSNZJABT-UHFFFAOYSA-N
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Description

2-Imino-2-(2-phenylhydrazino)acetamide is a nitrogen-rich acetamide derivative characterized by an imino (-NH) group and a 2-phenylhydrazino substituent. The compound’s structural framework aligns with derivatives explored in medicinal chemistry for drug discovery.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(2Z)-2-amino-2-(phenylhydrazinylidene)acetamide

InChI

InChI=1S/C8H10N4O/c9-7(8(10)13)12-11-6-4-2-1-3-5-6/h1-5,11H,(H2,9,12)(H2,10,13)

InChI Key

KJHCSJNSNZJABT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/C(=O)N)\N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-2-(2-phenylhydrazino)acetamide typically involves the reaction of phenylhydrazine with cyanoacetamide under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Imino-2-(2-phenylhydrazino)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenylhydrazino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenylhydrazinoacetamides .

Scientific Research Applications

2-Imino-2-(2-phenylhydrazino)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Imino-2-(2-phenylhydrazino)acetamide involves its interaction with specific molecular targets and pathways. The imino and phenylhydrazino groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical features of 2-Imino-2-(2-phenylhydrazino)acetamide and its analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) CAS Number Notable Properties
This compound* C8H9N3O2 Phenylhydrazino, imino ~195.18 Not available High polarity due to NH groups
2-(Acetamidoimino)-2-phenylacetohydrazide C10H12N4O2 Acetamido, phenyl 220.23 56735-29-6 Enhanced stability via resonance
2-Chloro-N-Phenyl-N-[(Phenylcarbamoyl)... C15H14ClN3O2 Chloro, phenylcarbamoyl 303.74 857041-79-3 Increased lipophilicity (logP ~1.15)
Quinazolin-3(4H)-yl acetamide derivatives Varies Quinazolinone, alkyl/aryl substituents 250–350 Varies Moderate anti-inflammatory activity

*Inferred data based on structural analysis.

Key Observations:
  • Conversely, hydroxy or phenylhydrazino groups () may improve solubility through hydrogen bonding .
  • Resonance Stabilization: Compounds like 2-(Acetamidoimino)-2-phenylacetohydrazide () exhibit resonance stabilization between acetamide and hydrazine groups, which may enhance metabolic stability compared to simpler hydrazides .
Anti-Inflammatory Potential:
  • Quinazolinone-Acetamide Hybrids: Derivatives such as 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated anti-inflammatory activity surpassing Diclofenac in preclinical models . This suggests that the acetamide-hydrazine scaffold, when combined with heterocyclic systems, can enhance bioactivity.
Antitumor and Antioxidant Effects:

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